Mahmoodin: A Technical Guide on its Chemical Structure, Isolation, and Biological Activity
Mahmoodin: A Technical Guide on its Chemical Structure, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mahmoodin is a naturally occurring tetranortriterpenoid, a class of complex chemical compounds known as limonoids, isolated from the oil of the Neem tree (Azadirachta indica)[1][2][3]. First described in 1992, its structure was elucidated through extensive spectral analysis[1][3]. Mahmoodin has demonstrated significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria, marking it as a compound of interest for further investigation in drug development[1][3]. This document provides a comprehensive overview of the chemical structure of Mahmoodin, a summary of the methodologies used for its isolation and structural determination, and a review of its known biological activities.
Chemical Structure and Properties
Mahmoodin is a complex limonoid characterized by a highly oxygenated and modified triterpene skeleton. Its identity has been unequivocally established through spectroscopic methods and is supported by the following structural details.
Systematic Identification
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IUPAC Name : [(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-(2-hydroxyethoxy)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate[4].
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Synonyms : 17-Glycolyldeoxygedunin[4].
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Molecular Formula : C₃₀H₃₈O₈[4].
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SMILES String : CC(=O)O[C@@H]1C[C@@H]2--INVALID-LINK--C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O--INVALID-LINK--C)(C5=COC=C5)OCCO)C)C[4].
Physicochemical Data
The following table summarizes key quantitative data for Mahmoodin.
| Property | Value | Source |
| Molecular Weight | 526.6 g/mol | PubChem[4] |
| Exact Mass | 526.25666817 Da | PubChem[4] |
| CAS Number | 140163-23-1 | PubChem[4] |
| UV Maxima (in MeOH) | 210 nm, 237 nm | Siddiqui et al., 1992 |
Experimental Protocols
The isolation and structural elucidation of Mahmoodin were first reported by Siddiqui et al. in the Journal of Natural Products (1992). While the full, detailed experimental parameters are contained within the original publication, this section outlines the established workflow based on the available abstracts and standard practices in natural product chemistry.
General Workflow for Isolation and Identification
The process of isolating and identifying a novel natural product like Mahmoodin follows a multi-step procedure, beginning with extraction from the source material and culminating in detailed structural analysis.
Isolation from Azadirachta indica
Mahmoodin was isolated from Neem oil alongside seven other known tetranortriterpenoids, including gedunin and nimbin[1][3]. The general procedure involves:
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Extraction : The crude Neem oil is subjected to solvent extraction to partition the constituents based on polarity.
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Chromatography : The resulting extract is then subjected to multiple rounds of column chromatography, likely using silica gel as the stationary phase, with a gradient of solvents to separate the complex mixture of limonoids.
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Purification : Fractions containing compounds of interest are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure Mahmoodin.
Structure Elucidation
The molecular structure of Mahmoodin was determined using a combination of spectroscopic techniques[1][3]:
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Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
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Infrared (IR) and Ultraviolet (UV) Spectroscopy : To identify key functional groups and conjugated systems. For Mahmoodin, UV maxima were observed at 210 and 237 nm[5].
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1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the cornerstone of structure elucidation. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to piece together the carbon skeleton and the placement of protons and functional groups.
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Circular Dichroism (CD) Spectroscopy : The absolute configuration of the stereocenters in Mahmoodin was established by comparing its CD spectrum with those of known tetranortriterpenoids[1][3].
Biological Activity and Mechanism of Action
Antibacterial Activity
Interestingly, a 2016 study found that the closely related limonoid, gedunin, had no effect on the viability of Helicobacter pylori at the concentrations tested[6]. This suggests that the antibacterial activity of these compounds may be specific to certain bacterial species and that the unique structural features of Mahmoodin, namely the 17-glycolyldeoxy group, may be crucial for its bioactivity.
Potential Signaling Pathways: Insights from Gedunin
While the precise molecular mechanism and signaling pathways affected by Mahmoodin's antibacterial action have not been elucidated, studies on the structurally similar compound gedunin offer valuable insights. Gedunin has been shown to possess potent anti-inflammatory and antiseptic properties. In a study on lipopolysaccharide (LPS)-induced sepsis in rats, gedunin was found to attenuate the HMGβ1/NLRP3/NF-κB signaling pathway [4]. This pathway is a critical component of the inflammatory response.
The inhibition of this pathway by gedunin suggests a potential mechanism that could be explored for Mahmoodin, as bacterial infections often trigger a strong inflammatory response.
Conclusion and Future Directions
Mahmoodin is a structurally defined tetranortriterpenoid from A. indica with established antibacterial potential. While its chemical properties are well-documented, significant opportunities for further research exist. Key areas for future investigation include:
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Quantitative Antibacterial Studies : Determining the MIC and Minimum Bactericidal Concentration (MBC) of Mahmoodin against a broad panel of clinically relevant bacteria is essential to understand its therapeutic potential.
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Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways through which Mahmoodin exerts its antibacterial effects.
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Pharmacokinetic and Toxicological Profiling : In vivo studies are required to assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of Mahmoodin.
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Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues of Mahmoodin could lead to the development of more potent and selective antibacterial agents.
The unique structure and promising bioactivity of Mahmoodin make it a compelling lead compound for the development of new antibacterial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, mahmoodin, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant, anti-inflammatory and antiseptic molecular actions of gedunin against lipopolysaccharide-induced sepsis in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Gedunin-A Limonoid from the Meliaceae Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity of nimbolide against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
